molecular formula C14H19N3O2 B5578651 7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5578651
M. Wt: 261.32 g/mol
InChI Key: IQLBMSRCTGEYAT-UHFFFAOYSA-N
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Description

7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials One common approach is the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone to form the quinazolinone core

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the tetrahydrofuran ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the quinazolinone core or the tetrahydrofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and may require the use of catalysts or other additives to improve reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce a wide range of functional groups onto the quinazolinone core or the tetrahydrofuran ring.

Scientific Research Applications

7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its reactivity can be studied to develop new synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of cancer and infectious diseases.

    Medicine: The compound may have therapeutic potential as an anticancer or antimicrobial agent, and its mechanism of action can be studied to identify new drug targets.

    Industry: The compound’s unique chemical properties make it useful for the development of new materials, such as polymers or coatings, with specific functional properties.

Mechanism of Action

The mechanism of action of 7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways and ultimately affecting cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one include other quinazolinone derivatives, such as:

  • 2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one
  • 7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-quinazolin-4(3H)-one
  • 7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-6,7-dihydroquinazolin-5(4H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydrofuran-2-ylmethyl group. This unique structure may confer specific biological activity or chemical reactivity that distinguishes it from other quinazolinone derivatives.

Properties

IUPAC Name

7-methyl-2-(oxolan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-5-12-11(13(18)6-9)8-16-14(17-12)15-7-10-3-2-4-19-10/h8-10H,2-7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLBMSRCTGEYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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